Bis[(4-methoxyphenyl)methyl]diselane
Description
Significance of Selenium in Modern Chemical Synthesis and Material Science
The element selenium is a crucial component in numerous applications, spanning both advanced chemical synthesis and material science. In organic synthesis, organoselenium compounds are utilized as reagents and intermediates for a variety of transformations. researchgate.net Their unique reactivity allows for mild reaction conditions and high selectivity in processes like oxyselenenylations, selenocyclizations, and selenoxide eliminations. researchgate.net The versatility of these compounds has established them as powerful tools for constructing complex chemical bonds. nih.gov
In the realm of material science, selenium's properties as a semiconductor are paramount. wikipedia.org It exhibits both photovoltaic action, converting light directly into electricity, and photoconductive action, where its electrical resistance decreases with increased illumination. rsc.org These characteristics have led to its use in photocells, solar cells (notably in copper indium gallium selenide (B1212193) (CIGS) cells), and previously in photocopiers. rsc.orgamericanelements.com Furthermore, selenium is used in the manufacturing of pigments for ceramics, paints, and plastics, and as a decolorizing agent in glassmaking to counteract the green tint from iron impurities. rsc.orgsamaterials.com Selenium is also added to stainless steel and other alloys to improve their machinability. americanelements.com
| Field | Application | Key Selenium Property/Compound Type |
|---|---|---|
| Chemical Synthesis | Catalysts and Reagents | Organoselenium Compounds (e.g., Diselenides) nih.govnih.gov |
| Chemical Synthesis | Stereoselective Syntheses | Vinylic Selenides wikipedia.org |
| Material Science | Solar Cells & Photoconductors | Photovoltaic and Photoconductive Properties rsc.orgamericanelements.comnih.gov |
| Material Science | Glass Manufacturing | Decolorizing and Pigmenting Agent wikipedia.orgsamaterials.com |
| Material Science | Pigments | Component of Cadmium Sulfoselenide Pigments americanelements.com |
| Material Science | Alloys | Improves Machinability (e.g., in Stainless Steel) americanelements.com |
Overview of Diorganyl Diselenide Chemistry: Fundamental Structural Features and Reactivity Paradigms
Diorganyl diselenides, which feature a selenium-selenium single bond (R-Se-Se-R), are a cornerstone class of compounds in organoselenium chemistry. wikipedia.orgnih.gov They are generally stable, often crystalline solids with low odor compared to their selenol (R-SeH) counterparts, making them convenient and shelf-stable precursors for more reactive organoselenium reagents. wikipedia.org The Se-Se bond is the most notable structural feature, and its relatively low bond dissociation energy allows for facile cleavage under various conditions, including reduction, oxidation, or irradiation. digitellinc.com This cleavage generates highly reactive selenolates (RSe⁻) or selanyl (B1231334) radicals (RSe•), which are pivotal for subsequent synthetic transformations.
The reactivity of diorganyl diselenides is diverse. They are frequently used in the synthesis of other organoselenium compounds and have emerged as valuable catalysts for a range of organic reactions. nih.govnih.govrsc.org The cleavage of the Se-Se bond can be achieved using reducing agents like sodium borohydride (B1222165) to form nucleophilic species, or through reaction with halogens to produce electrophilic selanyl halides (RSeX). wikipedia.org This dual reactivity allows them to participate in C-H selanylation, the synthesis of selenium-containing heterocycles, and various addition and oxidative functionalization reactions. nih.govrsc.org
| Feature | Description |
|---|---|
| Core Structure | Contains a Selenium-Selenium single bond (R-Se-Se-R). wikipedia.org |
| Physical State | Often stable, crystalline solids at room temperature. wikipedia.org |
| Key Reactivity | Facile cleavage of the Se-Se bond to generate reactive intermediates. digitellinc.com |
| Role in Synthesis | Serve as precursors for selenols, selanyl halides, and other organoselenium reagents. wikipedia.orgnih.gov |
| Catalytic Use | Employed as catalysts in cyclization, oxidation, and functionalization reactions. nih.gov |
Contextualization of Bis[(4-methoxyphenyl)methyl]diselane within Contemporary Organoselenium Research
This compound, also known as bis(4-methoxybenzyl) diselenide, is a specific diorganyl diselenide that fits within the broader research landscape of creating functionalized organoselenium compounds. chemblink.com Its structure is characterized by two 4-methoxybenzyl groups attached to the diselenide core. The presence of the methoxy (B1213986) group (-OCH₃) on the phenyl ring is significant; as an electron-donating group, it can influence the electronic properties of the molecule, potentially affecting the reactivity of the Se-Se bond and the stability of any reactive intermediates formed upon its cleavage.
Contemporary research into diorganyl diselenides often focuses on tuning their reactivity and physical properties by modifying the organic substituents (the 'R' groups). wisdomlib.org The synthesis of symmetrical diselenides like this compound allows for a focused study of how specific functional groups impact their chemical behavior. While detailed research findings on this specific compound are not extensively documented in readily available literature, its structure suggests it serves as a valuable member of the diselenide family for investigating structure-activity relationships. It can be used as a precursor to generate the 4-methoxybenzylselanyl radical or the corresponding selenolate, which could then be incorporated into more complex molecular architectures or studied for their catalytic potential.
| Property | Value |
|---|---|
| Chemical Name | Diselenide, bis[(4-methoxyphenyl)methyl] sinfoochem.com |
| Synonym | Bis(4-methoxybenzyl) diselenide chemblink.com |
| CAS Registry Number | 62212-22-0 chemblink.comsinfoochem.com |
| Molecular Formula | C16H18O2Se2 chemblink.comsinfoochem.com |
| Molecular Weight | 400.23 g/mol chemblink.com |
Structure
2D Structure
Properties
CAS No. |
62212-22-0 |
|---|---|
Molecular Formula |
C16H18O2Se2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-methoxy-4-[[(4-methoxyphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2Se2/c1-17-15-7-3-13(4-8-15)11-19-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
QSPHZVOKLRCJMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se][Se]CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Homolytic Cleavage of the Diselane (B1234466) Se-Se Bond
The relatively weak Se-Se bond in diselenides, including Bis[(4-methoxyphenyl)methyl]diselane, is susceptible to homolytic cleavage upon input of energy, typically in the form of heat or light. This cleavage results in the formation of two selenyl radicals.
Homolytic cleavage of the Se-Se bond in this compound generates two equivalents of the (4-methoxyphenyl)methylselenyl radical ((4-CH₃OC₆H₄CH₂)Se•). These radicals are highly reactive species characterized by an unpaired electron on the selenium atom. The stability of these radicals is influenced by the adjacent benzyl (B1604629) group, which can delocalize the unpaired electron to some extent.
Selenyl radicals are known to participate in a variety of reactions, including:
Addition to unsaturated bonds: They readily add to alkenes, alkynes, and other unsaturated systems.
Hydrogen abstraction: They can abstract hydrogen atoms from suitable donors.
Recombination: They can recombine to reform the diselenide.
The reactivity of these radicals is a cornerstone of many synthetic applications of diselenides.
The generation of (4-methoxyphenyl)methylselenyl radicals can be initiated by either photochemical or thermal means.
Photochemical Initiation: Diselenides absorb ultraviolet (UV) light, which provides the necessary energy to cleave the Se-Se bond. Photochemical methods are often preferred as they can be carried out at lower temperatures, minimizing side reactions. A specific example includes the photocatalyzed 1,4-conjugate addition of bis(4-methoxybenzyl) diselenide to a chiral dehydroalanine (B155165) derivative to synthesize an unnatural amino acid. unirioja.es This reaction highlights the utility of photochemically generated selenyl radicals in carbon-selenium bond formation.
Thermal Initiation: At elevated temperatures, the thermal energy can be sufficient to overcome the Se-Se bond dissociation energy, leading to the formation of selenyl radicals. The temperature required for thermal initiation depends on the specific diselenide, with bulkier substituents generally leading to lower decomposition temperatures.
The choice between photochemical and thermal initiation can influence the outcome of a reaction, as different reaction pathways may be favored under different conditions.
The addition of the (4-methoxyphenyl)methylselenyl radical to unsaturated systems like alkenes and alkynes is a key transformation. The mechanism typically proceeds via a radical chain process:
Initiation: Homolytic cleavage of the diselenide to form selenyl radicals.
Propagation:
The selenyl radical adds to the unsaturated bond (e.g., a C=C double bond) to form a new carbon-centered radical intermediate. The regioselectivity of this addition is governed by the stability of the resulting radical, with the selenium atom typically adding to the less substituted carbon to yield the more stable radical.
This carbon-centered radical can then abstract a hydrogen atom from a suitable donor or participate in further reactions, such as cyclization or reaction with another molecule.
Termination: The radical chain is terminated by the combination of two radicals.
The general mechanism for the radical addition to an alkene is depicted below:
| Step | Reaction | Description |
|---|---|---|
| Initiation | RSe-SeR → 2 RSe• | Homolytic cleavage of the diselenide to form selenyl radicals. |
| Propagation | RSe• + CH₂=CHR' → RSe-CH₂-C•HR' | Addition of the selenyl radical to the alkene to form a carbon-centered radical. |
| Propagation | RSe-CH₂-C•HR' + H-X → RSe-CH₂-CH₂R' + X• | Hydrogen abstraction by the carbon-centered radical to form the product and a new radical. |
| Termination | 2 RSe• → RSe-SeR | Recombination of two selenyl radicals. |
| Termination | 2 X• → X-X | Recombination of two X radicals. |
| Termination | RSe• + X• → RSe-X | Combination of a selenyl radical and an X radical. |
Where R = (4-methoxyphenyl)methyl and R' = an alkyl or aryl group.
Heterolytic Cleavage and Polar Reactions
In addition to homolytic cleavage, the Se-Se bond of this compound can also undergo heterolytic cleavage, leading to the formation of electrophilic and nucleophilic selenium species. This mode of reactivity is central to polar reactions involving the diselenide.
In the presence of an oxidizing agent or a Lewis acid, this compound can act as a source of an electrophilic selenium species, "(4-methoxyphenyl)methylselenyl cation" equivalent (RSe⁺). This electrophilic species is highly reactive towards nucleophiles, such as alkenes, alkynes, and enolates.
The general pathway for electrophilic selenylation of an alkene is believed to proceed through a seleniranium ion intermediate, which is then opened by a nucleophile in an anti-fashion.
| Step | Reaction | Description |
|---|---|---|
| Activation | RSe-SeR + [Ox] → [RSe⁺] | Activation of the diselenide by an oxidizing agent to generate an electrophilic selenium species. |
| Addition | [RSe⁺] + C=C → Seleniranium ion | Electrophilic attack of the selenium species on the alkene to form a cyclic seleniranium ion. |
| Nucleophilic Attack | Seleniranium ion + Nu⁻ → Nu-C-C-SeR | Ring-opening of the seleniranium ion by a nucleophile. |
Where R = (4-methoxyphenyl)methyl, [Ox] = oxidizing agent, and Nu⁻ = nucleophile.
Conversely, the Se-Se bond can be cleaved by reducing agents or strong nucleophiles to generate a nucleophilic selenium species, the (4-methoxyphenyl)methylselenolate anion ((4-CH₃OC₆H₄CH₂)Se⁻). This anion is a potent nucleophile and can participate in a variety of substitution and addition reactions.
Common reducing agents used to generate the selenolate include sodium borohydride (B1222165) (NaBH₄) and sodium metal. The resulting selenolate can then react with electrophiles such as alkyl halides and epoxides.
A typical synthesis of this compound involves the reaction of 4-methoxybenzyl bromide with selenium in the presence of a reducing agent to form the selenolate in situ, which is then oxidized to the diselenide. This process can be reversed to utilize the diselenide as a precursor for the nucleophilic selenolate.
The reaction of the selenolate anion with an alkyl halide proceeds via a standard Sₙ2 mechanism:
(4-CH₃OC₆H₄CH₂)Se⁻ + R'-X → (4-CH₃OC₆H₄CH₂)Se-R' + X⁻
Where R' = an alkyl group and X = a halide.
Diselane Metathesis and Exchange Reactions
Diselane metathesis, or exchange, is a characteristic reaction of diselanes, including this compound. This process involves the cleavage of the selenium-selenium (Se-Se) bond and the subsequent formation of new Se-Se bonds, leading to the formation of unsymmetrical diselanes. This reactivity is particularly relevant in the synthesis of novel organoselenium compounds.
The exchange reaction can be initiated by various stimuli, including heat, light, or the presence of a catalyst. The equilibrium nature of this reaction allows for the generation of a mixture of symmetrical and unsymmetrical diselanes when two different symmetrical diselanes are reacted together. For instance, the reaction of this compound with a different symmetrical diselane (R-Se-Se-R) would result in a mixture containing the starting materials and the unsymmetrical product, (4-methoxyphenyl)methyl-Se-Se-R.
A key application of this reactivity is in the synthesis of isotopically labeled compounds. For example, this compound has been utilized in the synthesis of 77Se-labeled seleno-amino acids. In this context, the diselane undergoes an exchange reaction, facilitating the introduction of the 77Se isotope into the target molecule.
Redox Chemistry of the Diselane Moiety
The selenium-selenium bond in this compound is susceptible to both oxidation and reduction, making its redox chemistry a central aspect of its reactivity.
The electrochemical oxidation of organodiselenides, such as this compound, has been a subject of study to understand their electronic properties and the stability of the resulting radical cations. Cyclic voltammetry is a common technique used to investigate these processes. The oxidation potential of the diselane provides insight into the ease of removing an electron from the Se-Se bond.
Upon one-electron oxidation, a diselane radical cation is formed. The stability of this radical cation is influenced by the substituents attached to the selenium atoms. In the case of this compound, the electron-donating nature of the 4-methoxyphenyl (B3050149) group can help to stabilize the positive charge on the selenium atom. The fate of these radical cations can vary, including fragmentation or reaction with other species in the medium.
The reduction of the diselane bond in this compound is a fundamental transformation that generates the corresponding selenol, (4-methoxyphenyl)methylselenol, or its conjugate base, the selenolate. This reduction is a crucial step for many of its synthetic applications, as the resulting selenolates are potent nucleophiles.
Common reducing agents for this transformation include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and phosphines. The choice of reducing agent can be critical depending on the presence of other functional groups in the molecule.
The generated (4-methoxyphenyl)methylselenolate is a key intermediate in the formation of new carbon-selenium bonds, as it can readily react with various electrophiles.
Carbon-Heteroatom Bond Formation Involving this compound
This compound serves as a valuable precursor for the introduction of the (4-methoxyphenyl)methylseleno group into organic molecules.
Following reduction to the selenolate, direct C-Se bond formation can be achieved through nucleophilic substitution reactions with a variety of carbon electrophiles. This includes reactions with alkyl halides, tosylates, and epoxides. This strategy provides a straightforward method for the synthesis of a wide range of selenides.
For example, the reaction of (4-methoxyphenyl)methylselenolate with an alkyl bromide (R-Br) would yield the corresponding selenoether, (4-methoxyphenyl)methyl-Se-R. This reaction proceeds via an SN2 mechanism.
The nucleophilic character of the selenolate derived from this compound can be harnessed in cyclization reactions to form selenium-containing heterocyclic compounds.
Intramolecular Cyclization: In molecules containing both the selenolate and a suitable electrophilic group, intramolecular cyclization can occur to form cyclic selenides. The regioselectivity of these reactions is often governed by Baldwin's rules.
Intermolecular Cyclization: The selenolate can also participate in intermolecular cyclization reactions. For instance, it can act as a nucleophile in seleno-lactonization or seleno-etherification reactions of unsaturated carboxylic acids or alcohols, respectively. These reactions are often promoted by the presence of an electrophilic selenium species, which can be generated in situ from the diselane.
| Reaction Type | Reagents/Conditions | Product Type |
| Diselane Metathesis | Heat, light, or catalyst | Unsymmetrical diselanes |
| Reduction | NaBH4, LiAlH4, etc. | Selenols, Selenolates |
| C-Se Bond Formation | Alkyl halides, tosylates, epoxides | Selenoethers |
| Cyclization | Unsaturated carboxylic acids/alcohols | Selenium-containing heterocycles |
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography of Bis[(4-methoxyphenyl)methyl]diselane and Derivatives
A thorough search of scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Consequently, detailed experimental data on its solid-state conformation and crystal packing are not available at this time.
Without experimental X-ray diffraction data, the precise bond lengths, bond angles, and torsion angles that define the three-dimensional structure of this compound in the solid state remain undetermined. Theoretical modeling could provide insights into the likely conformation, but is beyond the scope of this data-focused article.
The nature of the intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds, which govern the packing of this compound molecules in a crystal lattice, has not been experimentally determined. Such analysis is contingent on the successful acquisition and refinement of single-crystal X-ray diffraction data.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While comprehensive spectral data for this compound is not widely reported, analysis of related compounds provides a basis for expected chemical shifts.
Detailed ¹H and ¹³C NMR data for the closely related compound, 1,2-bis(4-methoxyphenyl)diselane, have been reported. For this analog, which lacks the methylene (B1212753) bridges of the title compound, the following chemical shifts were observed in CDCl₃:
¹H NMR (400 MHz, CDCl₃): δ = 7.54 (d, 4H, J=8.4Hz), 6.84 (d, 4H, J=8.4Hz), 3.83 (s, 6H). rsc.org
¹³C NMR (100 MHz, CDCl₃): δ = 160.1, 135.5, 122.0, 114.8, 55.3. rsc.org
For this compound, one would anticipate additional signals in both the ¹H and ¹³C NMR spectra corresponding to the methylene (-CH₂-) groups, which would be influenced by the adjacent selenium atoms and aromatic rings.
The application of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to this compound has not been reported in the reviewed literature. These advanced techniques would be invaluable for unambiguously assigning all proton and carbon signals and for elucidating through-bond correlations within the molecule, thereby confirming its connectivity.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a compound.
A detailed vibrational analysis, including specific band assignments from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for this compound, has not been found in the scientific literature. For related diaryl diselenides, the Se-Se stretching mode is a characteristic feature in the Raman spectrum, often appearing as a high-intensity band around 280 cm⁻¹. The spectra would also be expected to show characteristic bands for the aromatic C-H, C=C, and C-O stretching and bending vibrations of the 4-methoxyphenyl (B3050149) groups, as well as vibrations associated with the methylene bridges.
Analysis of Se-Se and C-Se Stretching Modes
The diselenide bridge is the defining feature of this molecule, and its vibrational characteristics are of primary interest. The selenium-selenium (Se-Se) bond stretch is typically weak in infrared absorption but gives rise to a strong, distinct signal in Raman spectroscopy due to the bond's polarizability. For organodiselenides, the Se-Se stretching frequency is generally observed in the range of 250–300 cm⁻¹. This peak is a definitive marker for the diselenide moiety.
The carbon-selenium (C-Se) bond stretching vibrations are also critical for structural confirmation. These vibrations typically appear in the region of 500–600 cm⁻¹. The exact position can be influenced by the nature of the carbon atom (in this case, a methylene group) and coupling with other vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Intensity |
|---|---|---|---|
| ν(Se-Se) | 250 - 300 | Raman | Strong |
| ν(C-Se) | 500 - 600 | FT-IR, Raman | Medium to Weak |
Identification of Characteristic Functional Group Frequencies
The key functional group frequencies are:
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the benzene (B151609) rings are expected to appear just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methylene (-CH₂-) groups bridging the aromatic rings and selenium atoms will exhibit symmetric and asymmetric stretching vibrations in the 2950–2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically result in a series of sharp peaks in the 1610–1450 cm⁻¹ region. For a para-substituted ring, a characteristic band is often observed around 1500 cm⁻¹.
C-O Stretching: The ether linkage of the methoxy (B1213986) group (Ar-O-CH₃) gives rise to a strong, characteristic absorption. The asymmetric Ar-O stretching vibration is typically found in the 1260–1230 cm⁻¹ range, while the symmetric C-O stretching appears near 1040 cm⁻¹. researchgate.net
Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted benzene rings produce a strong band in the 850–800 cm⁻¹ region, which is highly indicative of this substitution pattern.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H (-CH₂-) | Stretching | 2950 - 2850 | Medium |
| Aromatic C=C | Stretching | 1610 - 1450 | Medium to Strong |
| Aryl Ether (Ar-O) | Asymmetric Stretching | 1260 - 1230 | Strong |
| Aromatic C-H | Out-of-plane Bending | 850 - 800 | Strong |
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule, which are influenced by its chromophores: the 4-methoxyphenyl groups and the diselenide bond.
Electronic Transitions and Light Absorption Characteristics
The UV-Vis spectrum of this compound is expected to be dominated by absorptions originating from the aromatic rings. The 4-methoxyphenyl chromophore typically displays two main absorption bands corresponding to π→π* transitions.
Primary Band (E₂-band): An intense absorption band is expected at shorter wavelengths, typically around 220-230 nm. This corresponds to a π→π* transition involving the entire aromatic system.
Secondary Band (B-band): A band of lower intensity is anticipated in the 270–290 nm region. This band, also a π→π* transition, is characteristic of the benzene ring and is shifted to longer wavelengths (a bathochromic shift) by the electron-donating methoxy substituent.
The diselenide bond itself contributes to the electronic spectrum. The lone pair electrons on the selenium atoms can be excited to antibonding orbitals (n→σ* transitions). These transitions are typically of low intensity and appear as a broad, low-energy shoulder extending into the longer wavelength region of the UV spectrum, often above 300 nm. The cleavage of the Se-Se bond can be induced by UV irradiation, a property leveraged in certain photochemical reactions. nih.gov
| Transition | Typical λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π → π | ~225 | 4-Methoxyphenyl |
| π → π | ~275 | 4-Methoxyphenyl |
| n → σ* | >300 | Diselenide (Se-Se) |
Fluorescence and Phosphorescence Behavior (if applicable)
The photoluminescence properties, such as fluorescence and phosphorescence, of simple dibenzyl diselenides like this compound are not extensively documented in the literature. Generally, such compounds are not considered to be strongly emissive. The presence of the heavy selenium atoms often promotes efficient intersystem crossing from the excited singlet state to a triplet state. This process, coupled with facile Se-Se bond cleavage upon excitation, typically leads to non-radiative decay pathways, quenching potential fluorescence. Therefore, significant fluorescence or phosphorescence is not an expected characteristic of this compound under normal conditions.
High-Resolution Mass Spectrometry for Molecular Composition Confirmation
High-resolution mass spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule. For this compound, the expected molecular formula is C₁₆H₁₈O₂Se₂.
The key feature in the mass spectrum of a diselenide is the unique and complex isotopic pattern created by selenium. Selenium has six naturally occurring stable isotopes, with the most abundant being ⁸⁰Se (49.6%) and ⁷⁸Se (23.8%). A molecule containing two selenium atoms will exhibit a highly characteristic cluster of peaks for the molecular ion (M⁺) and its fragments. The precise mass measurement by HRMS allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compositions. The calculated monoisotopic mass for C₁₆H₁₈O₂⁷⁹Se⁸⁰Se, for instance, can be determined with high precision, and the observed mass should match this value within a few parts per million (ppm).
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈O₂Se₂ |
| Average Molecular Weight | 400.23 g/mol |
| Monoisotopic Mass | 401.9634 g/mol (for ¹²C₁₆¹H₁₈¹⁶O₂⁸⁰Se₂) |
| Key Feature | Characteristic isotopic pattern due to two Se atoms |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. researchgate.net DFT calculations are instrumental in elucidating the fundamental electronic characteristics of Bis[(4-methoxyphenyl)methyl]diselane, providing a basis for understanding its chemical behavior.
The diselane (B1234466) (Se-Se) bond is the central functional group in this compound, and its nature dictates much of the molecule's chemistry. Quantum chemical calculations can precisely model the electronic structure of this linkage. The Se-Se bond is a covalent bond formed from the overlap of selenium p-orbitals. With a bond dissociation energy significantly lower than that of C-C or C-H bonds, the diselane linkage is recognized as the most reactive site within the molecule. acs.org
DFT calculations are employed to determine key structural and electronic parameters of the diselane bond. These parameters include bond length, vibrational frequency, and the energies of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is often associated with the lone pair electrons on the selenium atoms, making it the primary site for electrophilic attack, while the LUMO is typically the antibonding σ* orbital of the Se-Se bond, which can accept electrons to initiate bond cleavage. Hirshfeld charge analysis of related diselenides shows that the Se-Se bond can become strongly polarized upon interaction with other reagents. rsc.org
Table 1: Calculated Properties of the Diselane Linkage in a Representative Diselane This table presents typical data obtained from DFT calculations on diaryl diselenides, which serve as a model for this compound.
| Property | Representative Value | Method/Basis Set |
| Se-Se Bond Length | 2.30 - 2.35 Å | B3LYP/6-311G(d,p) |
| Se-Se Bond Dissociation Energy | 170 - 190 kJ/mol | B3LYP/6-311G(d,p) |
| HOMO Energy | -5.5 to -6.0 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -0.5 to -1.0 eV | B3LYP/6-311G(d,p) |
| Mulliken Charge on Se | -0.1 to +0.1 a.u. | B3LYP/6-311G(d,p) |
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP surface is colored according to the local electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). youtube.comyoutube.com Green and yellow areas represent regions with near-zero potential. youtube.com
For this compound, an MEP map would reveal several key features:
Negative Potential (Red/Yellow): The regions around the oxygen atoms of the methoxy (B1213986) groups would exhibit a strong negative potential due to the high electronegativity and lone pairs of oxygen. The selenium atoms would also show a region of negative potential, corresponding to their lone pairs. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.
Positive Potential (Blue): The hydrogen atoms of the methyl and benzyl (B1604629) groups would display positive potential, making them potential sites for interaction with nucleophiles.
Aromatic Rings: The π-systems of the phenyl rings would show a negative potential above and below the plane of the ring, making them susceptible to electrophilic aromatic substitution.
This detailed map of charge distribution allows for a rational prediction of how the molecule will interact with other reagents, guiding the design of chemical reactions. wolfram.com
A more nuanced feature of the electronic structure of selenium, revealed by computational analysis, is the presence of a "sigma-hole" (σ-hole). A σ-hole is a region of positive electrostatic potential located on the outer surface of the selenium atom, directly opposite to the C-Se covalent bond. researchgate.net This seemingly counterintuitive feature arises from the anisotropic distribution of electron density around the covalently bonded selenium atom.
The presence of a σ-hole makes the selenium atom in the diselane capable of forming attractive, non-covalent interactions known as chalcogen bonds. researchgate.net This electrophilic region on the selenium atom can interact favorably with nucleophiles or electron-rich areas of other molecules. The strength and size of the σ-hole can be quantified using computational methods, providing insight into the molecule's ability to participate in chalcogen bonding, which can influence crystal packing, molecular recognition, and catalytic processes.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface (PES), chemists can identify reactants, products, intermediates, and the transition states that connect them. This provides a step-by-step understanding of how bond breaking and formation occur.
One of the most common reactions involving diselenides is the homolytic cleavage of the Se-Se bond to form two selenyl radicals. nih.gov This process can be initiated by heat or light. nih.gov Computational methods can model this reaction by calculating the reaction energy profile.
The process involves locating the transition state (TS) for the Se-Se bond cleavage. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. youtube.com By calculating the energies of the reactant (diselane), the transition state, and the products (two selenyl radicals), a reaction energy profile can be constructed. The difference in energy between the reactant and the transition state defines the activation energy (Ea) of the reaction, a critical parameter for determining the reaction rate.
Table 2: Hypothetical Reaction Energy Profile Data for Se-Se Homolysis This table provides representative energetic data for the homolytic cleavage of a diselane bond, modeled for this compound.
| Species | Relative Energy (kJ/mol) | Description |
| Reactant (Diselane) | 0 | Ground state molecule |
| Transition State | +175 | Stretched Se-Se bond at the peak of the energy barrier |
| Products (2x Selenyl Radicals) | +150 | Two separate radical species |
Upon cleavage of the Se-Se bond, two (4-methoxybenzyl)selanyl radicals are formed. These radical intermediates are highly reactive species that can participate in a variety of subsequent reactions. researchgate.netscienceopen.com A radical is characterized by the presence of an unpaired electron. libretexts.org
Computational chemistry provides tools to analyze the electronic structure of these transient species. One key property is the spin density distribution, which describes the spatial location of the unpaired electron. For the (4-methoxybenzyl)selanyl radical, DFT calculations would predict that the highest spin density is localized on the selenium atom, confirming its identity as a selenium-centered radical. Minor delocalization of the spin density onto the adjacent benzyl group might also be observed, which could contribute to the radical's stability. Understanding the spin density distribution is crucial for predicting the regioselectivity of subsequent radical reactions. libretexts.org
Table 3: Calculated Spin Density for the (4-methoxybenzyl)selanyl Radical This table shows a typical spin density distribution for a selenyl radical, indicating the location of the unpaired electron.
| Atom | Calculated Spin Density (a.u.) |
| Selenium (Se) | ~0.95 |
| Benzylic Carbon (CH₂) | ~0.04 |
| Phenyl Ring Carbons | <0.01 |
| Other Atoms | <0.005 |
Non-Covalent Interactions
Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of organoselenium compounds. In the context of diselanes such as this compound, chalcogen bonding (ChB) is a key NCI that significantly influences its molecular recognition and self-assembly properties.
Chalcogen bonding is a directional, non-covalent interaction involving a Group 16 element (O, S, Se, Te) acting as an electrophilic species (a Lewis acid) and a nucleophilic region (a Lewis base) in another or the same molecule. bohrium.com This interaction is analogous to the more widely known halogen and hydrogen bonds. The theoretical basis for ChB lies in the anisotropic distribution of electron density around the covalently bonded chalcogen atom. d-nb.info
This anisotropy creates a region of lower electron density, and consequently, positive electrostatic potential, on the chalcogen atom's surface, directly opposite to the covalent bonds (R-Se). This electropositive region is termed a "σ-hole". d-nb.infomdpi.com In a diselenide like this compound, each selenium atom possesses two σ-holes, located along the extension of the C-Se and Se-Se bonds. bohrium.com
The strength and directionality of the chalcogen bond are highly dependent on several factors:
Polarizability of the Chalcogen: The strength of the σ-hole, and thus the ChB, increases with the polarizability and size of the chalcogen atom (Te > Se > S). nih.gov
Substituents: Electron-withdrawing groups attached to the chalcogen atom enhance the positive potential of the σ-hole, leading to stronger ChBs. Conversely, electron-donating groups weaken it. researchgate.net
Lewis Base: The strength of the interaction also depends on the nature of the Lewis base (electron donor) interacting with the σ-hole.
Theoretical models describe ChB as a highly directional interaction, preferring a linear geometry (e.g., R-Se···A angle close to 180°, where A is the Lewis base). mdpi.com This directionality makes ChB a powerful tool in crystal engineering and the design of supramolecular assemblies. researchgate.net
Quantum chemical calculations are instrumental in quantifying the strength and directionality of chalcogen bonds in diselane systems. Methods like Density Functional Theory (DFT) are widely used to optimize geometries and calculate interaction energies. researchgate.net
In diaryl diselenides, computational studies have shown that two primary σ-holes exist on each selenium atom, one along the C-Se bond axis and the other along the Se-Se bond axis. A comprehensive survey of crystal structures and theoretical calculations indicates that the σ-hole along the Se-Se bond is generally more electropositive and forms stronger ChB interactions than the one along the C-Se bond. bohrium.comnih.gov This is somewhat counter-intuitive as the C-Se bond is more polarized than the Se-Se bond. The enhanced Lewis acidity along the Se-Se axis is attributed to hyperconjugation effects involving the lone pair of one selenium atom and the σ* antibonding orbital of the adjacent selenium. nih.gov
The strength of ChB can be evaluated by the interaction energy (E_int), which typically ranges from a few kJ/mol to several tens of kJ/mol, comparable to or even stronger than hydrogen bonds in some cases. nih.gov The directionality is confirmed by the computed bond angles, which tend toward 180°. The table below summarizes typical computational data for ChB in model diselenide systems, which can be extrapolated to understand the behavior of this compound.
| Diselenide System | Lewis Base | Interaction Energy (kcal/mol) | Se···A Distance (Å) | C/Se-Se···A Angle (°) | Reference |
|---|---|---|---|---|---|
| Model Selenide (B1212193) (SeO2) | H2O | -5.25 to -11.16 | 2.512 - 2.765 | ~170-180 | nih.gov |
| Model Selenide (SeO2) | H2S | -3.53 to -13.77 | 2.818 - 3.309 | ~170-180 | nih.gov |
| Aromatic Selenocyanates | Nitrogen base | Not specified | 3.149 - 3.510 | 140 - 173 | mostwiedzy.pl |
| Diaryl Ditellurides (Te analog) | Et3PO | Association Constant (Ka) = 90 M-1 | Not specified | Not specified | nih.gov |
Note: Data is for model systems and analogues, as specific computational studies on this compound were not found. The principles are directly applicable.
To understand the fundamental nature of chalcogen bonding, it is crucial to decompose the interaction energy into its physical components. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used for this purpose, dissecting the total interaction energy into electrostatic, exchange (repulsion), induction (polarization), and dispersion terms. nih.govresearchgate.net
Studies on various chalcogen-bonded systems have consistently shown that the interaction is a delicate balance of these forces.
Electrostatics: This component arises from the attraction between the positive σ-hole on the selenium atom and the negative region of the Lewis base (e.g., a lone pair). It is a major driving force for the formation and directionality of the ChB. mdpi.comnih.gov
Dispersion: Also known as London dispersion forces, this component arises from instantaneous fluctuations in electron density and is a significant attractive force, particularly for large, polarizable atoms like selenium. nih.gov
Induction: This term accounts for the polarization of one molecule by the static electric field of the other. For strong chalcogen bonds, especially with tellurium, the induction term can be very significant. nih.gov
SAPT analyses reveal that for selenium-containing compounds, both electrostatic and dispersion forces are typically the dominant attractive components. d-nb.infonih.gov The relative importance of these contributions can vary depending on the specific interacting molecules. For instance, interactions with charged Lewis bases (like anions) will have a larger electrostatic character, while interactions with neutral, polarizable partners will have a more significant dispersion component. The combination of these forces is what makes the chalcogen bond a strong and directional interaction. nih.gov
| Chalcogen System | Dominant Attractive Forces | Key Findings from SAPT Analysis | Reference |
|---|---|---|---|
| Ebselen (organoselenium) | Electrostatics and Dispersion | At least 70% of the interaction is described by these two components. | d-nb.info |
| Selenium-containing heterocycles | Electrostatics and Dispersion | Selenium bonds are typically dominated by electrostatic and dispersion interactions. | nih.gov |
| Tellurium-containing heterocycles | Electrostatics and Induction | In heavier chalcogens like Te, induction becomes more dominant than dispersion. | nih.gov |
| SeO2 complexes | Electrostatics, Induction, Dispersion | Electrostatic component significantly stabilizes the complexes, but induction and dispersion contributions cannot be ignored. | nih.gov |
Conformational Analysis and Molecular Dynamics Simulations of Diselane Systems
Conformational Analysis: Theoretical studies, primarily using DFT, have established that diaryl diselenides typically adopt a skewed, non-planar conformation. The most critical parameter defining this conformation is the C-Se-Se-C dihedral angle. This angle is generally found to be around 80-90°, which minimizes the repulsion between the lone pairs on the adjacent selenium atoms. The rotation of the aryl (or benzyl) groups along the C-Se bonds represents another degree of conformational freedom.
For substituted diaryl diselenides, the nature of the substituents can influence the preferred conformation. However, the skewed arrangement of the Se-Se bond is a persistent feature. The 4-methoxyphenyl (B3050149) groups in the target molecule are electron-donating, but are not expected to fundamentally alter the core skewed geometry of the diselenide bridge.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, revealing how they flex, rotate, and interact with their environment (e.g., a solvent or a biological receptor). For organoselenium compounds, MD simulations can be used to:
Explore the conformational landscape and the transitions between different low-energy conformers.
Study the stability of non-covalent interactions, such as chalcogen bonds, in a dynamic context.
Simulate the interaction of the molecule with biological targets to understand its mechanism of action. mdpi.comnih.gov
Applications in Advanced Materials and Catalysis
Catalytic Applications of Bis[(4-methoxyphenyl)methyl]diselane and Derivatives
Organoselenium compounds, particularly diselenides, have emerged as a versatile class of catalysts in organic synthesis. nih.gov Their catalytic activity often stems from the ability of the diselenide bond to be readily reduced to the corresponding selenol, which can then participate in various catalytic cycles. The interest in organoselenium-based catalysts is driven by their high efficacy, mild reaction conditions, and high selectivity. nih.gov
This compound, as a diorganoyl diselenide, holds potential for use in organocatalysis, where small organic molecules are used to accelerate chemical reactions. The catalytic cycle of diselenides typically involves the in-situ generation of a selenenic acid or a selenol intermediate, which acts as the active catalytic species. These species can then participate in a variety of oxidation and reduction reactions. nih.gov While diphenyl diselenide is a commonly studied catalyst, the principles can be extended to other diaryl and dialkyl diselenides. nih.gov The presence of the methoxy-substituted benzyl (B1604629) group in this compound could influence its solubility and electronic properties, potentially tuning its catalytic activity.
The general catalytic utility of diorganyl diselenides is summarized in the table below:
| Catalytic Reaction Type | Role of Diselenide | Example Transformation |
| Oxidation Reactions | Precursor to the active oxidizing species | Epoxidation of alkenes, dihydroxylation of alkenes nih.gov |
| C-Z Bond Formation | Electrophilic selenium source | Formation of C-O, C-N, and C-halogen bonds nih.gov |
| Cyclization Reactions | Electrophilic trigger for cyclization | Intramolecular cyclization of unsaturated substrates nih.govmdpi.com |
The application of organoselenium compounds in photocatalysis is a growing area of research. frontiersin.org The relatively weak Se-Se bond in diselenides can be cleaved under photochemical conditions to generate selanyl (B1231334) radicals, which can initiate or participate in various chemical transformations. While specific studies on the photocatalytic applications of this compound are not prevalent, the broader class of organoselenium compounds has been investigated in photocatalytic systems for organic pollutant degradation and organic synthesis. frontiersin.orgchemrxiv.org For instance, the introduction of organic functional groups containing selenium can influence the physicochemical properties and photocatalytic performance of materials. frontiersin.org The methoxyphenyl groups in this compound could potentially enhance its light-absorbing properties, making it a candidate for investigation in visible-light-mediated photocatalysis.
Electrochemical methods have been successfully employed to facilitate reactions catalyzed by diorganyl diselenides. nih.gov The electrochemical reduction of a diselenide to its corresponding selenolate anion is a key step in initiating the catalytic cycle. This approach offers a green and sustainable alternative to the use of chemical reducing agents. For example, diphenyl diselenide has been used as a catalyst in the electrochemical synthesis of 2,1-benzoxazoles and indoles. nih.gov It is plausible that this compound could be similarly employed in electrocatalytic systems, where its redox properties can be harnessed to mediate a range of organic transformations. The electronic nature of the substituents on the aromatic rings can influence the reduction potential of the diselenide, thereby affecting its performance as an electrocatalyst.
Development of Functional Materials
The dynamic nature of the diselenide bond makes it a valuable component in the design of functional materials, particularly those that can respond to external stimuli.
Diorganyl diselenides have been successfully utilized as precursors for the synthesis of metal selenide (B1212193) nanocrystals, which are important semiconductor materials with applications in electronics and optoelectronics. acs.orgresearchgate.net The choice of the organic substituent on the diselenide precursor can influence the reaction kinetics and determine the crystal phase of the resulting metal selenide. acs.orgresearchgate.net A study on the synthesis of copper indium selenide (CuInSe₂) nanocrystals demonstrated that the strength of the C-Se bond in the diselenide precursor is a key variable in directing the crystal structure. acs.orgresearchgate.net Specifically, dibenzyl diselenide, a close structural analog of this compound, was used to produce the thermodynamically stable chalcopyrite phase of CuInSe₂. acs.orgresearchgate.net This suggests that this compound could also serve as a viable precursor for the controlled synthesis of metal diselenide nanomaterials.
The following table summarizes the influence of different diorganyl diselenide precursors on the resulting CuInSe₂ crystal phase:
| Diorganyl Diselenide Precursor | C-Se Bond Strength | Resulting CuInSe₂ Crystal Phase |
| Dibenzyl diselenide | Weaker | Chalcopyrite (thermodynamically stable) acs.orgresearchgate.net |
| Dimethyl diselenide | Weaker | Chalcopyrite (thermodynamically stable) acs.org |
| Diphenyl diselenide | Stronger | Wurtzite-like (metastable) acs.orgresearchgate.net |
The diselenide bond's susceptibility to cleavage by various stimuli, such as redox agents, light, and radiation, makes it an excellent candidate for creating responsive materials. acs.orgacs.orgnih.gov Diselenide-containing polymers can be designed to degrade or change their properties in response to specific triggers. acs.orgresearchgate.net This has significant implications for applications such as drug delivery systems, self-healing materials, and sensors. acs.orgnih.gov
For example, hydrogels cross-linked with diselenide bonds have been shown to exhibit self-healing properties under visible light irradiation. nih.gov The cleavage of the Se-Se bond allows the material to flow and reform, effectively repairing damage. Similarly, the redox-responsiveness of the diselenide bond has been exploited in the design of drug delivery vehicles that release their cargo in the presence of specific biological reducing agents like glutathione (B108866) or oxidizing agents like hydrogen peroxide. acs.org The incorporation of the this compound moiety into a polymer backbone could therefore impart these responsive properties to the resulting material, with the photophysical properties of the methoxyphenyl groups potentially offering an additional handle for light-induced cleavage.
Applications in Electrochemical Sensor Development as Electrode Modifiers
The development of sensitive and selective electrochemical sensors is a significant area of research, with applications ranging from environmental monitoring to medical diagnostics. A key strategy for enhancing the performance of these sensors is the modification of the electrode surface. While direct studies on the application of this compound as an electrode modifier are not extensively documented, its chemical structure suggests potential utility in this field. Organoselenium compounds, in general, possess unique electrochemical properties that can be exploited for sensor development.
The selenium atoms in this compound can participate in redox reactions, which is a fundamental requirement for an effective electrode modifier. Furthermore, the presence of the methoxy-substituted phenyl rings can facilitate non-covalent interactions, such as π-π stacking and hydrophobic interactions, with target analytes. This could lead to the preconcentration of the analyte at the electrode surface, thereby enhancing the sensitivity of the sensor.
The modification of electrode surfaces with molecules like this compound can be achieved through various techniques, including drop-casting, electropolymerization, or self-assembly. Once immobilized on the electrode, the diselenide can act as a catalyst for the electrochemical oxidation or reduction of specific analytes, leading to a measurable current response. For instance, electrodes modified with organoselenium compounds have been explored for the detection of heavy metal ions and biologically important molecules. The selenium center can coordinate with metal ions, facilitating their detection at low concentrations.
Table 1: Potential Electrochemical Sensing Applications for Electrodes Modified with this compound
| Analyte Category | Potential Detection Principle |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Coordination of metal ions with selenium atoms, followed by stripping voltammetry. |
| Reactive Oxygen Species (e.g., H₂O₂) | Catalytic reduction of H₂O₂ at the modified electrode surface. |
| Organic Pollutants | Electrocatalytic oxidation or reduction facilitated by the diselenide moiety. |
| Biomolecules (e.g., dopamine, uric acid) | Enhanced electrochemical response due to favorable interactions with the modifier. |
It is important to note that the practical application of this compound in electrochemical sensors would require extensive experimental validation to determine its sensitivity, selectivity, stability, and reproducibility for specific target analytes.
Supramolecular Chemistry and Crystal Engineering
Directed Self-Assembly via Chalcogen Bonding Interactions
Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into well-defined, functional structures. Chalcogen bonding is a specific type of non-covalent interaction involving elements of group 16 (such as selenium) that has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures.
This compound is an excellent candidate for participating in directed self-assembly through chalcogen bonding. The selenium atoms in the diselenide bridge possess regions of positive and negative electrostatic potential, known as σ-holes and lone pairs, respectively. The electrophilic σ-hole on one selenium atom can interact with a nucleophilic region (such as a lone pair) on an adjacent molecule, leading to a highly directional and predictable interaction.
The strength and directionality of chalcogen bonds are influenced by the substituents on the molecule. In this compound, the electron-donating methoxy (B1213986) groups on the phenyl rings can modulate the electronic properties of the selenium atoms, thereby influencing the strength of the chalcogen bonding interactions. These interactions, in concert with other non-covalent forces like π-π stacking of the aromatic rings and hydrogen bonding (if suitable donors and acceptors are present in the crystalline environment), can guide the self-assembly of the molecules into one-, two-, or three-dimensional supramolecular structures. The precise control over the arrangement of molecules in the solid state is a cornerstone of crystal engineering, enabling the design of materials with desired physical and chemical properties.
Design and Construction of Porous Materials and Frameworks
Porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), have garnered significant attention due to their high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The design of these materials relies on the use of well-defined molecular building blocks (linkers) that can be connected in a periodic manner.
While the direct use of this compound as a primary building block in the synthesis of porous frameworks has not been widely reported, its structural features suggest its potential as a component in such materials. Organoselenium compounds have been explored as linkers in the construction of porous organic polymers. The diselenide bond can be a dynamic covalent bond, which can be advantageous in the synthesis of crystalline frameworks.
This compound could potentially be functionalized with additional coordinating groups (e.g., carboxylic acids, pyridyl groups) to enable its integration into MOF or COF structures. The selenium atoms themselves could also act as coordination sites for metal ions in the formation of coordination polymers. The incorporation of the bulky and conformationally flexible this compound unit into a framework could influence the resulting pore size and shape, as well as the chemical environment within the pores. The presence of selenium atoms within the framework could also impart specific catalytic or sensing properties to the material.
Synthetic Reagents and Building Blocks in Advanced Organic Synthesis
Organic diselenides are versatile reagents and building blocks in organic synthesis. This compound can serve as a precursor to various selenium-containing reactive intermediates. For example, reduction of the diselenide bond can generate the corresponding selenol or selenolate, which are potent nucleophiles. These nucleophilic selenium species can be used to introduce the (4-methoxyphenyl)methylseleno group into organic molecules through nucleophilic substitution or addition reactions.
Conversely, oxidation of the diselenide can lead to the formation of electrophilic selenium species, which can participate in a range of electrophilic selenenylation reactions. These reactions are valuable for the synthesis of a wide variety of organoselenium compounds, which themselves have important applications in medicinal chemistry and materials science.
The (4-methoxyphenyl)methyl group in this diselenide is also of synthetic interest. The methoxy group can influence the reactivity of the aromatic ring and can be a site for further functionalization. The benzylic position offers another handle for chemical modification.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄, LiAlH₄ | (4-Methoxyphenyl)methaneselenol / Selenolate |
| Oxidation | H₂O₂, m-CPBA | Seleninic acid, Selenonic acid |
| Halogenolysis | Br₂, I₂ | (4-Methoxyphenyl)methylselenenyl halide |
| Radical Reactions | AIBN, heat | Selenium-centered radicals |
The utility of this compound as a synthetic reagent is underscored by the broader importance of organoselenium chemistry in the development of new synthetic methodologies. The ability to introduce selenium into organic molecules in a controlled manner is crucial for accessing compounds with unique biological activities and material properties.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Diselanes
The traditional synthesis of Bis[(4-methoxyphenyl)methyl]diselane often involves the reaction of a 4-methoxybenzyl halide with a selenium source and a reducing agent, followed by oxidation. ontosight.ai Future research is increasingly focused on aligning such syntheses with the principles of green chemistry. researchgate.net The goal is to develop methodologies that are not only efficient but also environmentally benign and economically viable. researchgate.net
Emerging trends in this area include:
Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. researchgate.net Research into novel metal-based or organocatalytic systems for the formation of the carbon-selenium and selenium-selenium bonds is a promising avenue. rsc.orgmdpi.com
Alternative Energy Sources: The use of non-conventional energy sources like microwave irradiation and ultrasound is gaining traction. researchgate.netresearchgate.netmdpi.com These techniques can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.netmdpi.com
Benign Solvent Systems: A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. researchgate.net Future methodologies will likely explore water or other environmentally friendly solvent systems for diselane (B1234466) synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. researchgate.net This involves minimizing the formation of by-products.
| Methodology | Key Features | Potential Advantages for Diselane Synthesis | Reference |
|---|---|---|---|
| Conventional Synthesis | Uses stoichiometric reagents, organic solvents, and conventional heating. | Established and well-understood procedures. | ontosight.ai |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation as an energy source. | Reduced reaction times, increased yields, energy efficiency. | researchgate.netmdpi.com |
| Catalytic Methods | Employs catalysts (metal or organic) to facilitate the reaction. | Reduced waste, potential for asymmetric synthesis, lower activation energy. | researchgate.netmdpi.com |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often using mechanochemical (grinding) methods. | Eliminates solvent waste, simplifies purification, potentially lower energy use. | mdpi.com |
Exploration of Undiscovered Reactivity Profiles and Selective Transformations
The Se-Se bond in diselanes is a key functional group that dictates their reactivity. While its behavior in certain oxidative and reductive processes is known, there remains a vast, unexplored landscape of chemical transformations. Future research will likely focus on uncovering novel reactivity profiles and developing highly selective reactions. For instance, the development of enantioselective functionalization of olefins using chiral organoselenium catalysts has been a significant achievement, and similar principles could be applied to reactions involving diselanes. mdpi.com
Key areas for future exploration include:
Asymmetric Catalysis: Designing chiral variants of diselanes or using them in conjunction with chiral catalysts could enable new asymmetric transformations, a highly valuable tool in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a major goal in modern organic synthesis. Investigating the potential of this compound and its derivatives to catalyze or mediate C-H activation and subsequent bond formation would be a significant advance. rsc.org
Multi-component Reactions: Designing one-pot reactions where the diselane acts as a key component or catalyst to bring together three or more reactants could lead to the rapid and efficient synthesis of complex molecular architectures. researchgate.net
Oxidative Coupling Reactions: Exploring the oxidative coupling of diselanes with a wider range of nucleophiles and substrates could yield novel compounds with interesting structural and functional properties. researchgate.net
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
A deep understanding of reaction mechanisms, including the identification of transient intermediates, is crucial for optimizing existing reactions and discovering new ones. spectroscopyonline.com The application of advanced in-situ characterization techniques, which monitor reactions in real-time without sample extraction, is an emerging trend that holds immense promise for studying the chemistry of this compound. nih.govresearchgate.net These techniques can provide invaluable data on reaction kinetics, catalyst behavior, and the evolution of different species throughout a chemical process. researchgate.net
| Technique | Information Provided | Potential Application to Diselane Chemistry | Reference |
|---|---|---|---|
| FT-IR/Raman Spectroscopy | Vibrational modes of molecules, functional group changes, identification of intermediates. | Monitoring the cleavage and formation of the Se-Se bond and other functional group transformations in real-time. | spectroscopyonline.comresearchgate.net |
| X-ray Diffraction (XRD) | Changes in crystalline structure, identification of solid-state phases. | Studying reactions involving solid catalysts or crystalline products, monitoring phase transitions. | researchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the selenium atom. | Elucidating the role of selenium in catalytic cycles by observing changes in its electronic structure. | researchgate.net |
| Atomic Force Microscopy (AFM) | Real-time imaging of morphological changes on surfaces at the nanoscale. | Visualizing crystal growth or the interaction of diselanes with surfaces in materials science applications. | jos.ac.cn |
Expansion of Non-Biological Material Applications with Tunable Properties
While much of the interest in organoselenium compounds has been driven by their biological activities, their unique properties also make them attractive for applications in materials science. ontosight.ai The presence of selenium, a heavier and more polarizable analogue of sulfur, imparts distinct electronic and optical characteristics to molecules. Future research should focus on leveraging these properties to create novel non-biological materials with tunable functionalities.
Potential application areas to be explored include:
Semiconducting Polymers: Incorporating the diselane moiety into polymer backbones could lead to new organic semiconducting materials. The electronic properties could potentially be tuned by modifying the substituents on the phenyl rings.
Self-Healing Materials: The reversible nature of the Se-Se bond under certain stimuli (e.g., light, heat) could be exploited to design self-healing polymers and coatings.
Optical Materials: The high refractive index and unique optical properties of selenium-containing compounds could be utilized in the development of advanced optical materials, such as lenses or components for nonlinear optics.
Synergistic Integration of Experimental and Computational Approaches for Mechanistic Understanding
The synergy between experimental work and computational chemistry is a powerful tool for accelerating research. nih.gov Computational studies can provide deep insights into reaction mechanisms, predict the properties of unknown molecules, and guide experimental design, ultimately saving time and resources. nih.gov For this compound, this integrated approach can elucidate complex reaction pathways and rationalize observed reactivity.
Future research directions combining these approaches include:
Reaction Pathway Elucidation: Using Density Functional Theory (DFT) and other computational methods to map out the energy profiles of potential reaction pathways, identify transition states, and understand the role of catalysts and solvents.
Structure-Property Analysis: Correlating computed molecular properties (e.g., electronic structure, bond energies) with experimentally observed reactivity and physical properties. nih.gov
Predictive Modeling: Employing Quantitative Structure-Activity Relationship (QSAR) studies and other modeling techniques to predict the properties and reactivity of novel, yet-to-be-synthesized diselane derivatives. nih.gov
Design Principles for Next-Generation Organoselenium Catalysts and Functional Materials
Building on the knowledge gained from mechanistic studies and the exploration of new reactivities, a major future goal will be the rational design of next-generation catalysts and materials based on the diselane scaffold. nih.gov This involves establishing clear design principles that link molecular structure to function. nih.gov
Key design principles to be developed might include:
Electronic Tuning: Modifying the electronic properties of the catalyst by introducing electron-donating or electron-withdrawing groups on the aromatic rings to enhance reactivity or selectivity.
Steric Control: Introducing bulky substituents near the selenium atoms to control the stereochemical outcome of reactions, which is particularly important for asymmetric catalysis.
Scaffold Rigidity and Flexibility: Designing the molecular backbone to be either rigid or flexible to control access to the catalytic center and influence substrate binding.
Supramolecular Assembly: Designing diselane molecules that can self-assemble into well-defined nanostructures, leading to materials with emergent properties or enhanced catalytic activity.
By focusing on these emerging trends and future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in catalysis, materials science, and synthetic methodology.
Q & A
Q. What are the recommended synthetic routes for Bis[(4-methoxyphenyl)methyl]diselane, and what critical parameters affect yield and purity?
- Methodological Answer : Synthesis typically involves oxidative coupling of selenol precursors or nucleophilic substitution reactions. Key parameters include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF, DCM) under inert atmospheres to prevent oxidation of selenium intermediates.
- Temperature Control : Reactions often require low temperatures (−20°C to 0°C) to stabilize reactive intermediates, as seen in analogous diselane syntheses .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/dichloromethane mixtures improves purity. Storage at −20°C is critical to prevent decomposition .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : and NMR identify methoxy and methylene protons (δ 3.7–4.2 ppm for OCH; δ 2.8–3.5 ppm for CH-Se). NMR (δ ~250–350 ppm) confirms diselane bond formation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated for CHOSe: ~442.2 g/mol).
- X-ray Crystallography : Resolves Se–Se bond length (~2.3 Å) and dihedral angles between aromatic rings, as demonstrated in related diselane derivatives .
Q. What are the stability considerations for handling this compound?
- Methodological Answer :
- Storage : Store at ≤−20°C in amber vials under argon to mitigate light/oxygen-induced degradation .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Decomposition products (e.g., selenols) can be monitored via TLC or GC-MS.
Advanced Research Questions
Q. How do the electron-donating 4-methoxyphenyl groups influence the reactivity of this compound in organoselenium chemistry?
- Methodological Answer : The methoxy groups enhance electron density on selenium, increasing nucleophilicity. Comparative studies with nitro-substituted analogs (e.g., 1,2-Bis(2-nitrophenyl)diselane, CAS 352530-23-5 ) show:
- Redox Potential : Cyclic voltammetry reveals lower oxidation potentials for methoxy derivatives, favoring catalytic applications.
- Reactivity in Cross-Coupling : Methoxy-substituted diselanes exhibit faster oxidative addition in Pd-catalyzed reactions compared to electron-withdrawing substituents .
Q. What strategies resolve contradictions in reported catalytic activities of diselane derivatives?
- Methodological Answer :
- Systematic Variation : Test catalytic efficiency under controlled conditions (solvent, temperature, catalyst loading). For example, evaluate turnover numbers (TON) in C–Se bond-forming reactions.
- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIE) to identify rate-determining steps. Evidence from anti-ischemic compound syntheses suggests steric effects from methoxy groups may slow certain pathways .
Q. Can computational modeling predict the antioxidant activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDE) for Se–Se bonds. Lower BDE correlates with higher radical scavenging capacity.
- Docking Studies : Simulate interactions with biological targets (e.g., glutathione peroxidase), leveraging structural data from related selenoproteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
